molecular formula C19H27N3O2 B1667764 Bavisant CAS No. 929622-08-2

Bavisant

Cat. No. B1667764
Key on ui cas rn: 929622-08-2
M. Wt: 329.4 g/mol
InChI Key: BGBVSGSIXIIREO-UHFFFAOYSA-N
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Patent
US08680273B2

Procedure details

A 250 mL, three-neck flask fitted with a mechanical stirrer, addition funnel, thermocouple probe, and heating mantle was charged with (4-cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone (11.0 g, 0.034 mol, 1.0 eq) and ethanol (75 mL). The resulting solution was heated to 60° C. Concentrated hydrochloric acid (6.1 mL, 0.074 mol, 2.2 eq) was then added dropwise over 8 min. The reaction mixture was then heated at 60° C. for a further 10 min and then slowly cooled to 20° C. over 3 hrs. The resulting solid was collected by filtration, rinsed with pentane, and dried at 50° C. for 3 hrs in a vacuum oven to yield the title compound as a white solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH2:9][CH2:8][N:7]([C:10]([C:12]3[CH:17]=[CH:16][C:15]([CH2:18][N:19]4[CH2:24][CH2:23][O:22][CH2:21][CH2:20]4)=[CH:14][CH:13]=3)=[O:11])[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.[ClH:25]>C(O)C>[ClH:25].[ClH:25].[CH:1]1([N:4]2[CH2:5][CH2:6][N:7]([C:10]([C:12]3[CH:13]=[CH:14][C:15]([CH2:18][N:19]4[CH2:20][CH2:21][O:22][CH2:23][CH2:24]4)=[CH:16][CH:17]=3)=[O:11])[CH2:8][CH2:9]2)[CH2:3][CH2:2]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(CC1)N1CCN(CC1)C(=O)C1=CC=C(C=C1)CN1CCOCC1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL, three-neck flask fitted with a mechanical stirrer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
thermocouple probe, and heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at 60° C. for a further 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to 20° C. over 3 hrs
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
rinsed with pentane
CUSTOM
Type
CUSTOM
Details
dried at 50° C. for 3 hrs in a vacuum oven
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.C1(CC1)N1CCN(CC1)C(=O)C1=CC=C(C=C1)CN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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